N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
CAS No.: 2093153-97-8
Cat. No.: VC0536646
Molecular Formula: C40H80N2O16
Molecular Weight: 845.08
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093153-97-8 |
---|---|
Molecular Formula | C40H80N2O16 |
Molecular Weight | 845.08 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3 |
Standard InChI Key | HDYQXCFGWDQGRX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Molecular Structure and Properties
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) consists of multiple polyethylene glycol chains connected to a central core with specific functional groups. The compound features an amino group that serves as a reactive site for various chemical modifications, while the two terminal ends contain carboxylic acids protected by t-butyl ester groups. These structural characteristics contribute to its versatility in chemical reactions and applications. The presence of multiple PEG chains provides excellent solubility properties and improved biocompatibility compared to many other chemical linkers.
The compound has a molecular formula of C40H80N2O16 and a molecular weight of 845.1 g/mol. Its structure includes 18 hydrogen bond acceptors and only 1 hydrogen bond donor, with a calculated XLogP3-AA value of -0.8, indicating its hydrophilic nature. With 48 rotatable bonds, the molecule exhibits significant flexibility, which can be advantageous in certain applications where conformational adaptability is required. This flexibility also contributes to its solubility profile and ability to interact with various biological systems.
Nomenclature and Identification
This compound is identified by several nomenclature systems and identifiers that help researchers locate and reference it accurately. Table 1 summarizes these identifiers:
Table 1: Identification Parameters for N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Parameter | Information |
---|---|
Common Name | N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) |
CAS Registry Number | 2093153-97-8 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Molecular Formula | C40H80N2O16 |
Molecular Weight | 845.1 g/mol |
Alternative Names | N-(Amino-PEG4)-N-bis(PEG4-Boc); 1,31-di-tert-butyl 16-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate |
Chemical Reactivity and Functional Properties
Reactive Functional Groups
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) contains multiple functional groups that enable diverse chemical transformations. The primary amino group readily reacts with carboxylic acids and activated esters to form amide bonds, providing a convenient method for conjugation with various molecules. Additionally, this amino group can undergo reductive amination with carbonyl groups such as ketones and aldehydes to form C-N bonds, further expanding its application potential in chemical synthesis.
The terminal carboxylic acids, protected as t-butyl esters, can be selectively deprotected under acidic conditions to reveal reactive carboxyl groups. Once deprotected, these carboxylic acids can react with primary amines in the presence of coupling reagents such as EDC, DCC, or HATU to form stable amide bonds. This sequential protection-deprotection strategy allows for controlled and directional chemical modifications, which is particularly valuable in the synthesis of complex molecules and bioconjugates.
Solubility and Stability Characteristics
The compound provides enhanced stability for conjugated molecules due to its PEG components. When used as a linker or conjugation agent, it can increase the stability and prolong the circulation time of therapeutic molecules by reducing their immunogenicity and clearance rate. This stability enhancement effect is well-documented for PEG-based compounds and represents one of the primary reasons for their widespread use in pharmaceutical and biomedical applications.
Applications in Research and Industry
Pharmaceutical and Biomedical Applications
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) has found significant applications in drug delivery systems and bioconjugation. The compound serves as an effective crosslinking agent that can connect multiple molecular components in controlled orientations. When conjugated with therapeutic molecules, it can improve their pharmacokinetic profiles by increasing circulation time and reducing immunogenicity. This "PEGylation" strategy has become a standard approach in modern pharmaceutical development to enhance drug stability and efficacy.
The compound also contributes to improved biocompatibility of medical devices and implants by minimizing protein adsorption and undesired biological interactions. When applied as a surface coating or modifier, the PEG chains create a hydrophilic layer that resists protein binding and cell adhesion, potentially reducing inflammatory responses and improving the integration of implanted materials within biological tissues. This property has led to its use in various biomedical engineering applications.
Materials Science Applications
In materials science, this PEG derivative serves as a versatile building block for creating advanced polymeric materials with specific properties. The presence of multiple functional groups allows for the synthesis of branched or star-shaped polymers with controlled architectures. These materials can exhibit unique physical properties, including tailored viscosity, mechanical strength, and thermal behavior, making them suitable for specialized applications.
The compound is also valuable in surface modification technologies, where it can be used to functionalize various substrates to introduce specific properties such as hydrophilicity, biocompatibility, or reactive capacity. This application is particularly relevant in the development of biosensors, diagnostic platforms, and other biointerface materials where controlled surface chemistry is critical for performance. The PEG chains help create non-fouling surfaces that resist non-specific adsorption of proteins and other biomolecules.
Parameter | Specification |
---|---|
Purity | ≥95% (typically) |
Appearance | Not specified in sources |
Storage Condition | Often recommended at -20°C |
Stability | Protected from moisture and light |
Available Quantities | Varies by supplier (mg to g scale) |
The compound's commercial availability facilitates its use in various research and development contexts, although the specialized nature of this reagent means it is primarily supplied by chemical companies focusing on advanced synthetic building blocks for pharmaceutical and materials research.
Analytical Characterization
Spectroscopic and Spectrometric Analysis
Characterization of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) typically involves multiple analytical techniques to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure, including the presence and environment of specific functional groups. The t-butyl groups would show distinctive signals in the NMR spectrum, as would the methylene protons of the PEG chains.
Computational and Physical Properties
Molecular Modeling Parameters
Computational studies of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) can provide insights into its conformational behavior and interactions with other molecules. The compound has a significant number of rotatable bonds (48), which contributes to its conformational flexibility. This flexibility can be both an advantage and a challenge in molecular modeling, as it enables the compound to adapt to various binding environments but also presents computational challenges in predicting preferred conformations.
The calculated XLogP3-AA value of -0.8 indicates a moderately hydrophilic character, which aligns with the presence of multiple oxygen atoms in the PEG chains. This property is important for predicting the compound's behavior in different solvent systems and its potential interactions with biological membranes. The presence of 18 hydrogen bond acceptors and only 1 hydrogen bond donor suggests a specific pattern of intermolecular interactions that can influence its behavior in solution and at interfaces.
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